molecular formula C9H11FN2O4 B7800380 2',3'-Dideoxy-3'-fluorouridine CAS No. 207128-22-1

2',3'-Dideoxy-3'-fluorouridine

Cat. No. B7800380
M. Wt: 230.19 g/mol
InChI Key: BKIUEHLYJFLWPK-SHYZEUOFSA-N
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Description

2’,3’-Dideoxy-3’-fluorouridine (also known as 3’-fluoro-2’,3’-dideoxyuridine or FddUrd) is a fluorinated pyrimidine nucleoside analog of uridine. It has been extensively studied for its potential use as an antiviral agent against HIV .


Synthesis Analysis

2’,3’-Dideoxy-3’-fluorouridine can be used as a starting material in the synthesis of 3’-fluoro 2’,3’-dideoxynucleoside analogs for in vitro antiviral activity studies . It can also be used in the synthesis of 5’-trityl nucleosides to inhibit Plasmodium falciparum dUTPase .


Molecular Structure Analysis

The empirical formula of 2’,3’-Dideoxy-3’-fluorouridine is C9H11FN2O4, and its molecular weight is 230.19 . The SMILES string representation of its structure is OC[C@H]1OC@HN2C=CC(=O)NC2=O .


Chemical Reactions Analysis

2’,3’-Dideoxy-3’-fluorouridine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. Anticancer mechanisms in this process rely on inhibition of DNA synthesis .


Physical And Chemical Properties Analysis

The melting point of 2’,3’-Dideoxy-3’-fluorouridine is between 184-188 °C (lit.) . Its optical activity is [α]20/D +10.5°, c = 0.5 in 1 M NaOH .

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer .

Future Directions

The potential use of 2’,3’-Dideoxy-3’-fluorouridine as an antiviral agent against HIV has been extensively studied . It can also be used as a starting material in the synthesis of other compounds for antiviral activity studies and potential anti-parasite applications .

properties

IUPAC Name

1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIUEHLYJFLWPK-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901034059
Record name 3′-Fluoro-2′,3′-dideoxyuridine
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Molecular Weight

230.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dideoxy-3'-fluorouridine

CAS RN

41107-56-6, 207128-22-1
Record name 2′,3′-Dideoxy-3′-fluorouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41107-56-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-2',3'-dideoxyuridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-b-D-erythro-pentofuranosyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3′-Fluoro-2′,3′-dideoxyuridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine)-3- fluoro-2-hydroxymethyltetrahydrofuran
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Record name 2',3'-Dideoxy-3'-fluorouridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
SM Daluge, DJ Purifoy, PM Savina… - Antimicrobial agents …, 1994 - Am Soc Microbiol
5-Chloro-2',3'-dideoxy-3'-fluorouridine (935U83) is a selective anti-human immunodeficiency virus (HIV) agent. When tested in phytohemagglutinin-stimulated normal human peripheral …
Number of citations: 93 journals.asm.org
S Ajmera, AR Bapat, K Danenberg… - Journal of medicinal …, 1984 - ACS Publications
5-Fluoro-2', 3,-dideoxy-3,-fluorouridine (S'-FFdUrd) and 5-fluoro-2,, 3,-dideoxy-3'-fluorouridine 5'-phosphate (3'-FFdUMP) have been synthesized, and their interactions with thymidine (…
Number of citations: 25 pubs.acs.org
SA Riddler, LH Wang, JA Bartlett… - Antimicrobial agents …, 1996 - Am Soc Microbiol
5-Chloro-2',3'-dideoxy-3'-fluorouridine (935U83) is a nucleoside analog reverse transcriptase inhibitor that has demonstrated selective anti-human immunodeficiency virus (HIV) activity …
Number of citations: 7 journals.asm.org
JA Hill, DD Bankston - Journal of Labelled Compounds and …, 1995 - Wiley Online Library
[5′‐ 3 H]‐5‐Chloro‐2′,3′‐diodeoxy‐3′‐fluorouridine (1; R = [ 3 H]) was prepared at a specific activity of 10.2 Ci/mmol suitable for development of a radioimmunoassay procedure. …
JA Dunn, PM Savina - Journal of Chromatography B: Biomedical Sciences …, 1996 - Elsevier
An isocratic reversed-phase LC-MS method for measuring concentrations of 5-chloro-2′,3′-dideoxy-3′-fluorouridine (935U83; I) directly and its 5′-glucuronide metabolite (5-chloro-…
Number of citations: 3 www.sciencedirect.com
P Kumar, K Ohkura, J Balzarini… - … and Nucleic Acids, 2004 - Taylor & Francis
A series of 5‐(trifluoroethoxymethyl)‐2′,3′‐dideoxyuridines and 5‐[bis(trifluoroethoxy)‐methyl]‐2′,3′‐dideoxyuridines have been prepared and screened for antiviral activity. The …
Number of citations: 12 www.tandfonline.com
J Poznanski, M Bretner, T Kulikowski… - Antiviral Chemistry …, 2003 - journals.sagepub.com
To decrease the toxicity of potent anti-HIV nucleosides 3-azido-2′,3′-dideoxythymidine (AZT) and 2,3′-dideoxy-3′-fluorothymidine (3-FddThd, FLT), their new analogues, 3-azido-2…
Number of citations: 4 journals.sagepub.com
Y Chong, G Gumina, JS Mathew… - Journal of medicinal …, 2003 - ACS Publications
As antiviral nucleosides containing a 2‘,3‘-unsaturated sugar moiety with 2‘-fluoro substitution are endowed with increased stabilization of the glycosyl bond, it was of interest to …
Number of citations: 71 pubs.acs.org
ATJ Vogg, AK Buck, M Schmid, B Neumaier… - Nuclear medicine and …, 2007 - Elsevier
The radioiodinated 3′-fluorothymidine (FLT) analogue 3′-fluoro-5-[ 131 I]iodo-2′-deoxyuridine ([ 131 I]FLIdU) was synthesized, with iodine mimicking the methyl group of pyrimidine. …
Number of citations: 3 www.sciencedirect.com
E Matthes, M von Janta-Lipinski, H Will… - Biochemical …, 1992 - Elsevier
The effect of analogues of both 2',3'-dideoxy-3'-fluorothymidine (FddThd) [2',3'-dideoxy-3'-fluorouridine (FddUrd), 2',3'-dideoxy-3'-fluoro-5-chlorouridine (FddClUrd), 2',3'-dideoxy-3'-fluoro…
Number of citations: 23 www.sciencedirect.com

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